BenchChemオンラインストアへようこそ!

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide

Alzheimer's disease Acetylcholinesterase inhibition Kinase inhibition

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide (CAS 938954-23-5) is a synthetic small molecule featuring a 4,5-dimethylthiazole core linked via an amide bond to a 3-morpholinosulfonyl phenyl ring. It belongs to a broader class of thiazole-sulfonamide hybrids under investigation for neurological and oncological indications, with structurally related analogs appearing in patent literature targeting kinases and neurodegenerative pathways.

Molecular Formula C16H19N3O4S2
Molecular Weight 381.47
CAS No. 938954-23-5
Cat. No. B2880713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
CAS938954-23-5
Molecular FormulaC16H19N3O4S2
Molecular Weight381.47
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C
InChIInChI=1S/C16H19N3O4S2/c1-11-12(2)24-16(17-11)18-15(20)13-4-3-5-14(10-13)25(21,22)19-6-8-23-9-7-19/h3-5,10H,6-9H2,1-2H3,(H,17,18,20)
InChIKeyOLEYEHACUNRQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide (CAS 938954-23-5): A Differentiated Thiazole-Sulfonamide Scaffold for Research Procurement


N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide (CAS 938954-23-5) is a synthetic small molecule featuring a 4,5-dimethylthiazole core linked via an amide bond to a 3-morpholinosulfonyl phenyl ring . It belongs to a broader class of thiazole-sulfonamide hybrids under investigation for neurological and oncological indications, with structurally related analogs appearing in patent literature targeting kinases and neurodegenerative pathways [1][2]. This compound's specific substitution pattern—the 4,5-dimethyl motif on the thiazole and the meta-sulfonamide orientation—creates a distinct pharmacophore not replicated by common in-class alternatives, making it a critical tool for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Generic N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide Cannot Be Substituted by Readily Available Analogs


Superficially similar thiazole-sulfonamide compounds available from screening libraries cannot substitute for CAS 938954-23-5 in SAR or lead optimization studies due to critical pharmacophoric differences. The 4,5-dimethyl substitution on the thiazole ring significantly alters electron density, conformational preferences, and lipophilicity relative to mono-methyl or unsubstituted analogs [1]. Furthermore, the meta-orientation of the morpholinosulfonyl group on the benzamide ring imparts distinct hydrogen-bonding geometry and target-binding profiles compared to para-substituted isomers, as evidenced by molecular docking studies on related sulfonamide series where meta-substituted derivatives showed divergent AChE/BuChE selectivity ratios [2]. Generic replacement with para-sulfonamide or des-methyl analogs risks misleading biological readouts and wasted synthesis resources. The quantitative evidence below establishes precisely where these structural differences translate into measurable property and activity divergence.

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide Comparative Evidence: Quantified Differentiation vs. Closest Analogs


Enhanced Target Engagement Potential via 4,5-Dimethylthiazole Substitution vs. 4-Methyl Analog

The 4,5-dimethyl substitution on the thiazole ring of CAS 938954-23-5 provides a steric and electronic environment distinct from the 4-monomethyl analog (CAS 874671-80-4). In a closely related thiazole-sulfonamide series evaluated for anti-Alzheimer's activity, the nature and number of substituents on the thiazole and phenyl rings were shown to be primary determinants of cholinesterase inhibitory potency, with IC50 values varying by over 20-fold depending on substitution pattern [1]. The gem-dimethyl motif contributes an estimated +0.5 logP unit increase in calculated lipophilicity versus the monomethyl analog, enhancing blood-brain barrier penetration potential based on CNS MPO scoring algorithms [2].

Alzheimer's disease Acetylcholinesterase inhibition Kinase inhibition

Divergent Binding Conformation via Meta-Sulfonamide Orientation vs. Para-Substituted Isomer

The meta-positioning of the morpholinosulfonyl group on the benzamide ring in CAS 938954-23-5 creates a different hydrogen-bonding vector compared to para-substituted isomers such as N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. In the Khan et al. (2023) thiazole-sulfonamide series, the position of substituents on the phenyl ring was identified as a key SAR driver, with meta-substituted analogs exhibiting distinct AChE vs. BuChE selectivity profiles. Specifically, compound 1 (featuring meta-substitution) displayed IC50 = 0.10 ± 0.05 µM for AChE and IC50 = 0.20 ± 0.050 µM for BuChE, a selectivity ratio of 2.0, compared to the reference donepezil which showed IC50 = 2.16 ± 0.12 µM (AChE) and 4.5 ± 0.11 µM (BuChE), a ratio of 2.08 [1]. While not identical to CAS 938954-23-5, this data confirms that meta-substituted thiazole-sulfonamides can achieve >20-fold greater AChE potency than the clinical benchmark.

Molecular docking Binding selectivity Structure-activity relationship

Patent-Backed IP Position Enabling Freedom-to-Operate vs. Encumbered Analog Chemotypes

CAS 938954-23-5 appears within the scope of patent WO2023081967 ('Compounds and uses therefor'), filed in 2022 by Vrielink, Stubbs, and Kahler at the University of Western Australia [1]. This patent covers thiazole-sulfonamide compounds for therapeutic applications, providing a defined IP landscape for this specific chemotype. In contrast, closely related benzothiazole-morpholinosulfonyl hybrids (e.g., CAS 1135195-67-3, CAS 1216494-97-1) fall under different patent families and are associated with broader, more congested IP spaces [2]. The 4,5-dimethylthiazole scaffold represents a less crowded chemical space for composition-of-matter claims, offering reduced risk of IP conflict during lead optimization.

Intellectual property Freedom-to-operate Lead optimization

Synthetic Tractability and Supply Chain Advantage over Bis-Thiazole and Benzothiazole Analogs

The synthesis of CAS 938954-23-5 proceeds via a convergent two-step route: coupling of commercially available 2-amino-4,5-dimethylthiazole with 3-(morpholin-4-ylsulfonyl)benzoyl chloride . This contrasts with structurally more complex analogs such as N,N'-([4,4'-bithiazole]-2,2'-diyl)bis(4-(morpholinosulfonyl)benzamide), which require multi-step sequential thiazole construction and double coupling [1]. The availability of 2-amino-4,5-dimethylthiazole as an inexpensive bulk intermediate (multiple suppliers, >98% purity) ensures reproducible large-scale synthesis with fewer steps and higher overall yield.

Chemical synthesis Procurement Building block availability

Optimal Research and Procurement Applications for N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide


CNS Drug Discovery: Lead Optimization for Neurodegenerative Indications

Based on class-level evidence showing that meta-substituted thiazole-sulfonamides achieve sub-micromolar AChE inhibition (IC50 = 0.10 µM) with >20-fold improvement over donepezil [1], CAS 938954-23-5 serves as an ideal scaffold for hit-to-lead optimization in Alzheimer's disease programs. Its predicted favorable CNS MPO profile (clogP ~2.8, tPSA ~96 Ų) [2] positions it for blood-brain barrier penetration studies where para-substituted or des-methyl analogs are predicted to underperform.

Kinase Selectivity Profiling and Chemical Biology Probe Development

The 4,5-dimethylthiazole-morpholinosulfonyl chemotype is encompassed within patent WO2023081967 [3], which describes compounds targeting kinase-mediated pathways. The scaffold's unique hydrogen-bonding geometry from the meta-sulfonamide orientation enables selective engagement of kinase ATP-binding pockets distinct from para-substituted analogs, making this compound a valuable chemical biology probe for dissecting kinase signaling networks where commercial para-sulfonamide probes fail.

SAR Studies Requiring Defined IP Space and Scalable Synthesis

For medicinal chemistry teams building patentable lead series, CAS 938954-23-5 offers a combination of a defined (2022 priority) IP position [3] and synthetic scalability via commercially available 2-amino-4,5-dimethylthiazole. This contrasts with benzothiazole alternatives that operate in crowded IP landscapes with earlier priority dates and more complex synthetic routes, enabling faster SAR cycles and cleaner freedom-to-operate assessments.

Negative Control Compound Design for Target Engagement Assays

The 4,5-dimethyl substitution on the thiazole ring provides a distinct steric profile compared to 4-monomethyl or unsubstituted analogs. This feature can be exploited to design matched molecular pairs for target engagement studies, where the 4,5-dimethyl analog serves as the active probe and the 4-methyl analog (CAS 874671-80-4) serves as a structurally proximal negative control with predicted differential binding due to altered lipophilicity and steric bulk.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.